Butyl 6-chloropyridazine-3-carboxylate
Description
Butyl 6-chloropyridazine-3-carboxylate is a pyridazine derivative characterized by a chlorinated pyridazine ring esterified with a butyl group at the 3-position. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing dopamine β-hydroxylase (DBH) inhibitors.
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
butyl 6-chloropyridazine-3-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-3-6-14-9(13)7-4-5-8(10)12-11-7/h4-5H,2-3,6H2,1H3 |
InChI Key |
SCQLVHSCLFWQKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
In organic synthesis, butyl 6-chloropyridazine-3-carboxylate serves as a versatile building block for the development of more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and hydrolysis reactions .
Biology
This compound has been investigated for its potential biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit tumor growth by modulating cellular signaling pathways and gene expression. For instance, it has demonstrated effects on various cancer cell lines, influencing cell proliferation and apoptosis.
- Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
Medicine
The compound is being explored as a potential drug candidate due to its ability to interact with specific biological targets, such as protein kinases involved in various diseases. Its mechanism often involves binding to active sites of enzymes, leading to inhibition or modulation of their activity .
Case Study 1: Cancer Research
In a study focusing on the effects of this compound on cancer cell lines, researchers observed that treatment with this compound resulted in significant inhibition of cell proliferation in several types of cancer cells. The study highlighted its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Activity
Another research project evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited strong inhibitory effects on Gram-positive bacteria, suggesting its potential application in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Butyl 6-chloropyridazine-3-carboxylate belongs to a family of 6-chloropyridazine-3-carboxylate esters. Key analogs include:
| Compound Name | CAS Number | Similarity Score* | Key Structural Difference |
|---|---|---|---|
| Methyl 6-chloropyridazine-3-carboxylate | 65202-50-8 | 0.90 | Methyl ester |
| Ethyl 6-chloro-3-pyridazinecarboxylate | 75680-92-1 | 0.94 | Ethyl ester |
| Propyl 6-chloropyridazine-3-carboxylate | 98490-71-2 | 0.94 | Propyl ester |
| Isopropyl 6-chloropyridazine-3-carboxylate | 321946-09-2 | 0.98 | Isopropyl ester |
Regulatory Status
All analogs are listed in major chemical inventories (e.g., U.S. TSCA, China IECSC), but specific restrictions may apply based on alkyl chain length. For example, butyl esters often face stricter storage regulations due to higher flammability .
Preparation Methods
Fischer Esterification of 6-Chloropyridazine-3-Carboxylic Acid
The Fischer esterification method involves the direct reaction of 6-chloropyridazine-3-carboxylic acid with butanol under acidic conditions. This classical approach leverages protonation of the carboxylic acid to enhance electrophilicity, followed by nucleophilic attack by the alcohol.
Typical Procedure :
-
Reactants : 6-Chloropyridazine-3-carboxylic acid (1 equiv), butanol (5–10 equiv), concentrated sulfuric acid (cat.).
-
Conditions : Reflux at 110–120°C for 12–24 hours under inert atmosphere.
-
Workup : Neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and purification via column chromatography.
Key Data :
This method is limited by equilibrium constraints, necessitating excess alcohol and dehydration agents (e.g., molecular sieves) to drive the reaction forward. Side products, such as dimerized esters, may form at prolonged reaction times .
Acyl Chloride-Mediated Esterification
The acyl chloride route bypasses equilibrium limitations by activating the carboxylic acid as its corresponding chloride. This method is preferred for large-scale synthesis due to higher yields and faster kinetics.
Synthesis of 6-Chloropyridazine-3-Carbonyl Chloride :
-
Reactants : 6-Chloropyridazine-3-carboxylic acid (1 equiv), thionyl chloride (3 equiv).
-
Conditions : Reflux at 70°C for 4–6 hours, followed by solvent removal under vacuum.
Esterification with Butanol :
-
Reactants : Acyl chloride (1 equiv), butanol (1.2 equiv), pyridine (cat.).
-
Conditions : Stirring at 0–5°C for 1 hour, followed by room temperature for 2 hours.
-
Workup : Dilution with dichloromethane, washing with dilute HCl, and solvent evaporation.
Key Data :
This method requires stringent moisture control to prevent hydrolysis of the acyl chloride. Pyridine neutralizes HCl, mitigating side reactions .
Palladium-Catalyzed Carbonylation of Halopyridazines
A modern approach employs palladium catalysis to synthesize the ester directly from halopyridazine precursors, avoiding isolation of the carboxylic acid. This method, adapted from patent CN119019338A , uses carbon monoxide (CO) and butanol under mild conditions.
Typical Procedure :
-
Reactants : 6-Chloro-3-iodopyridazine (1 equiv), butanol (3 equiv), CO gas (5–20 psi).
-
Catalyst : Palladium acetate (2 mol%), 1,1-bis(diphenylphosphino)ferrocene (4 mol%).
-
Base : Sodium acetate (2 equiv).
-
Conditions : 45–70°C in methanol/butanol (3:1 v/v) for 6–16 hours.
Key Data :
This method eliminates chlorine gas use and achieves near-quantitative conversion. The ligand system stabilizes palladium, preventing aggregation and enhancing catalytic activity .
Comparative Analysis of Synthetic Methods
The palladium-catalyzed method outperforms others in yield and scalability but requires specialized equipment for CO handling. Industrial settings favor this route for its reduced waste and continuous-flow adaptability .
Industrial-Scale Considerations
Catalyst Recovery : Palladium catalysts are recycled via filtration or adsorption on activated carbon, reducing costs by 30–40% .
Solvent Selection : Methanol/butanol mixtures optimize solubility and reaction rates, with 99% solvent recovery via distillation .
Quality Control : In-process monitoring via FT-IR ensures intermediate stability, while GC-MS confirms ester purity .
Q & A
Q. How can researchers integrate green chemistry principles into synthetic routes for this compound?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol/water mixtures.
- Catalyst Recycling : Use immobilized enzymes (e.g., lipases) for esterification.
- Atom Economy : Calculate E-factor (kg waste/kg product) to optimize reagent stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
